molecular formula C16H20ClN3OS B2588719 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide CAS No. 897456-52-9

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide

Cat. No. B2588719
CAS RN: 897456-52-9
M. Wt: 337.87
InChI Key: CKUAUEIHLLFFFH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide” are not detailed in the sources I found .

Scientific Research Applications

Antiviral Activity

The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. Researchers have explored its antiviral potential, particularly against the tobacco mosaic virus (TMV) . Compounds derived from this structure, such as 7b and 7i, demonstrated certain anti-TMV activity.

Cytotoxicity

Thiazole derivatives, including those with similar structural motifs, have been studied for their cytotoxicity against human tumor cell lines . Investigating the cytotoxic effects of this compound could provide valuable insights.

Herbicidal Applications

Sulfonamide derivatives, like this compound, have been considered for herbicidal properties in agriculture . Investigating its impact on plant growth and weed control could be worthwhile.

Antifungal Activity

Although not directly tested for this compound, related 1,3,4-thiadiazoles have exhibited antifungal properties . Researchers could explore its efficacy against specific fungal strains.

properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3OS/c1-16(2,3)14(21)18-8-9-22-15-19-10-13(20-15)11-4-6-12(17)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUAUEIHLLFFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCSC1=NC=C(N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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